molecular formula C20H22ClN3O2 B4387946 N-(1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide

N-(1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide

Cat. No.: B4387946
M. Wt: 371.9 g/mol
InChI Key: UNRLNJFXHOKUMD-UHFFFAOYSA-N
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Description

N-(1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide: is a complex organic compound that features a benzimidazole core, a chlorophenoxy group, and a formamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where 4-chlorophenol reacts with an appropriate alkyl halide.

    Formation of the Butyl Linker: The butyl linker is formed through a series of alkylation reactions, connecting the chlorophenoxy group to the benzimidazole core.

    Introduction of the Formamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the chlorophenoxy group.

    Reduction: Reduction reactions can target the formamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products may include benzimidazole derivatives with oxidized functional groups.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted benzimidazole derivatives can be formed, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a valuable lead compound for the development of new medications.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its chemical properties make it suitable for applications in coatings, polymers, and other materials science fields.

Mechanism of Action

The mechanism of action of N-(1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity, while the formamide group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (1-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)amine: Similar structure but with an amine group instead of a formamide group.

    (1-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetate: Similar structure but with an acetate group instead of a formamide group.

Uniqueness

The presence of the formamide group in N-(1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity, solubility, and biological activity, making it unique and potentially more versatile in various applications.

Properties

IUPAC Name

N-[1-[1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl]ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-15(22-14-25)20-23-18-6-2-3-7-19(18)24(20)12-4-5-13-26-17-10-8-16(21)9-11-17/h2-3,6-11,14-15H,4-5,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRLNJFXHOKUMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)Cl)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide
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N-(1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide
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N-(1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide
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N-(1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide

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